2-Chloro-5-methylpyridine-3-carbaldehyde
Overview
Description
2-Chloro-5-methylpyridine-3-carbaldehyde: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an aldehyde group at the third position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde typically involves the chlorination of 5-methylpyridine-3-carbaldehyde. One common method is the reaction of 5-methylpyridine-3-carbaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-5-methylpyridine-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-Chloro-5-methylpyridine-3-carboxylic acid.
Reduction: The aldehyde group in this compound can be reduced to form the corresponding alcohol, 2-Chloro-5-methylpyridine-3-methanol.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products:
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
Reduction: 2-Chloro-5-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Chloro-5-methylpyridine-3-carbaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: This compound is utilized in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs. Its derivatives have shown potential in the treatment of various diseases, making it a valuable compound in medicinal chemistry.
Industry: In the agrochemical industry, this compound is used as an intermediate in the production of herbicides and insecticides. It is also employed in the synthesis of dyes and pigments used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor modulators. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
2-Chloro-5-phenylpyridine-3-carboxaldehyde: Similar structure with a phenyl group instead of a methyl group.
2-Chloro-3-methylpyridine-5-boronic acid: Similar structure with a boronic acid group instead of an aldehyde group.
2-Chloro-5-(chloromethyl)pyridine: Similar structure with a chloromethyl group instead of an aldehyde group.
Uniqueness: 2-Chloro-5-methylpyridine-3-carbaldehyde is unique due to the presence of both a chloro and a methyl group on the pyridine ring, along with an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-5-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDJJYRXECMSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431432 | |
Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92444-99-0 | |
Record name | 2-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-methylpyridine-3-carbaldehyde in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for creating a variety of imines (Schiff bases) []. These imines demonstrate potential applications in various fields, including their use as intermediates for synthesizing biologically active molecules and pesticides []. The article focuses on a straightforward and efficient method for preparing a series of novel imines utilizing this compound.
Q2: Can you describe the synthetic route employed for preparing imines from this compound in the research?
A2: The research outlines a simple and efficient method for synthesizing a series of new this compound derived imines []. The synthesis involves reacting this compound (1) with various amines (2a-o) []. This reaction, typically carried out under mild conditions, results in the formation of the desired imines (3a-o) with excellent yields []. The researchers characterized the synthesized imines using spectral analysis, and the detailed spectral data is provided within the experimental section of the paper [].
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